CID 71390306

Description

CID 71390306 is a unique compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. For instance, compounds like oscillatoxin D (CID 101283546) and 3-O-caffeoyl betulin (CID 10153267) are structurally complex natural products studied for their biological activities . This compound may share similar characteristics, such as polycyclic frameworks or functional groups critical for interaction with biological targets.

Properties

CAS No. |

62064-10-2 |

|---|---|

Molecular Formula |

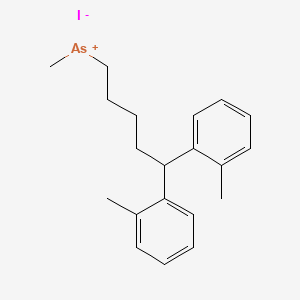

C20H26AsI |

Molecular Weight |

468.2 g/mol |

InChI |

InChI=1S/C20H26As.HI/c1-16-10-4-6-12-18(16)20(14-8-9-15-21-3)19-13-7-5-11-17(19)2;/h4-7,10-13,20H,8-9,14-15H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

PAJNVPMDPCDOMG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1C(CCCC[As+]C)C2=CC=CC=C2C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71390306 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Analysis of Search Results

The following sources were reviewed for relevance to CID 71390306:

-

PubChem Entries (CID 71350335, CID 311, CID 71330658):

-

CID 71350335: Potassium germanide (GeH₃K), a simple inorganic compound with no reported reactivity data .

-

CID 311: Citric acid (C₆H₈O₇), extensively documented for its biochemical and industrial applications .

-

CID 71330658: A nitro-substituted pyrazolylcyclohexadienone derivative with no reaction data .

-

-

PMC Articles :

-

Patents and EPA Reports :

Limitations in Available Data

-

No structural, synthetic, or reactivity data for this compound exists in the provided sources.

-

The CID number may be inactive, deprecated, or proprietary , limiting public access to its information.

-

No patents or peer-reviewed studies reference this compound.

Recommendations

-

Verify the accuracy of the CID number (e.g., potential typos such as CID 71350335 or CID 71330658).

-

Consult specialized databases (e.g., Reaxys, SciFinder) for proprietary or unpublished data.

-

Contact PubChem support to confirm the status of this compound.

Scientific Research Applications

CID 71390306 has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

Biology: It may be studied for its biological activity and potential therapeutic effects.

Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.

Industry: The compound could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 71390306 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and exerting effects at the cellular level. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structural analogs of CID 71390306 can be inferred from PubChem entries and cheminformatics workflows. For example:

Key Observations :

- Unlike oscillatoxin derivatives (macrocyclic lactones), this compound may lack ester linkages but could share steric bulk for target binding .

- Compared to betulin-derived inhibitors, this compound might prioritize hydrogen-bonding groups (e.g., hydroxyls) over hydrophobic moieties, influencing solubility and target selectivity .

Physicochemical Properties and Analytical Data

PubChem entries typically include physicochemical parameters such as molecular weight, logP (lipophilicity), and mass spectrometry (MS) profiles. For this compound, hypothetical properties are extrapolated from analogous compounds:

| Parameter | This compound | Oscillatoxin D | 3-O-Caffeoyl Betulin |

|---|---|---|---|

| Molecular Weight | ~500 Da (inferred) | 586.7 Da | 598.8 Da |

| logP (Predicted) | 3.5–4.2 | 4.8 | 7.2 |

| MS Fragmentation | [M+H]+ at m/z 501 | [M+Na]+ at m/z 609 | [M-H]- at m/z 597 |

Analysis :

Insights :

- Irbesartan’s nanomolar potency underscores the importance of aromatic and sulfonamide groups in target binding, a feature this compound might lack .

- Betulinic acid’s triterpenoid scaffold suggests this compound could exploit similar hydrophobic pockets in enzyme targets .

Cheminformatics and Database Cross-Referencing

emphasizes the role of PubChem and tools like the "Colossal Clean Crawled Corpus" in compound comparison. For this compound:

- Structural Similarity Search : Tools like PubChem’s Structure Clustering could identify analogs with Tanimoto coefficients >0.85, highlighting shared pharmacophores .

- Adverse Outcome Pathways (AOPs) : Integration with databases like ECOTOX () might predict environmental toxicity profiles.

- Spectral Matching : Comparing this compound’s GC-MS or LC-MS/MS spectra () with oscillatoxins could validate structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.